N-[(pyrimidin-2-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine

M3 muscarinic receptor positive allosteric modulator (PAM) conformational analysis

This synthetic, low-MW (260.24 g/mol) heterocyclic small molecule features a 2-aminothiazole core, a 4-CF₃ substituent, and a pyrimidin-2-ylmethyl side chain connected via a flexible methylene bridge. Cited in AbbVie TRPV3 modulator patents (US20180243298A1) and Syk/CDK kinase inhibitor programs (US9499534B2). Ideal for patch-clamp electrophysiology, FLIPR assays in TRPV3-HEK293 cells, and kinome selectivity panels. The methylene spacer enables head-to-head metabolic stability comparison with directly linked analogs. Not available from generic screening collections; procurement guarantees exclusive access to a patent-precedented scaffold for de novo activity profiling.

Molecular Formula C9H7F3N4S
Molecular Weight 260.24 g/mol
CAS No. 2549049-15-0
Cat. No. B6448872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(pyrimidin-2-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine
CAS2549049-15-0
Molecular FormulaC9H7F3N4S
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)CNC2=NC(=CS2)C(F)(F)F
InChIInChI=1S/C9H7F3N4S/c10-9(11,12)6-5-17-8(16-6)15-4-7-13-2-1-3-14-7/h1-3,5H,4H2,(H,15,16)
InChIKeyRCIPDKQHAFLZHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(Pyrimidin-2-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine (CAS 2549049-15-0): A Specialized Heterocyclic Scaffold for Targeted Probe and Lead Discovery


N-[(Pyrimidin-2-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine (CAS 2549049-15-0) is a synthetic, low-molecular-weight (260.24 g/mol) heterocyclic small molecule belonging to the N-substituted 2-aminothiazole class . Its architecture integrates three pharmacophoric elements—a 2-aminothiazole core, a 4-trifluoromethyl substituent, and a pyrimidin-2-ylmethyl side chain—connected through a methylene bridge that introduces conformational flexibility absent in directly linked aryl-aminothiazole analogs . The compound is cited in patent literature as a TRPV3 channel modulator scaffold and has structural precedent within kinase-focused chemical libraries, including Spleen Tyrosine Kinase (Syk) and Cyclin-Dependent Kinase (CDK) inhibitor programs [1][2]. However, publicly available peer-reviewed bioactivity data specifically for this compound remain absent; all differential claims must be grounded in comparative analysis against structurally related analogs with experimentally characterized profiles.

Why N-[(Pyrimidin-2-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine Cannot Be Interchanged with Generic Aminothiazole or Pyrimidine Derivatives


The 4-trifluoromethyl-2-aminothiazole core and N-(pyrimidin-2-ylmethyl) substitution pattern are not generic features interchangeable across the aminothiazole chemical space. Structure-activity relationship (SAR) studies on N-pyrimidyl-2-thiazolamine analogs demonstrate that both the nature of the heteroaryl substituent at the 2-amino position and the position of the trifluoromethyl group on the thiazole ring profoundly modulate target engagement [1]. For instance, moving the CF₃ group from the 4-position to the 5-position alters the electronic environment of the thiazole ring, while replacing the methylene-bridged pyrimidine with a directly linked pyridine shifts conformational preferences governed by intramolecular sulfur–nitrogen nonbonding interactions [1][2]. BindingDB data confirm that the closest characterized analog—N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine—shows only micromolar-range inhibition of phosphomannose isomerase (IC₅₀ = 6,000 nM) [3]. Substituting the pyrazolylmethyl group with a pyrimidin-2-ylmethyl group is expected to alter hydrogen-bonding capacity, π-stacking geometry, and target selectivity profiles. Generic procurement without attention to these structural determinants risks selecting a compound with uncharacterized—or absent—activity at the intended biological target.

Quantitative Differentiation Evidence for N-[(Pyrimidin-2-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine Versus Closest Structural Analogs


Methylene-Bridged vs. Directly Linked Aminothiazole Scaffolds: Conformational and Target-Selectivity Implications Inferred from M3 mAChR PAM SAR

In a systematic SAR study of N-pyrimidyl/pyridyl-2-thiazolamine analogs as M3 mAChR positive allosteric modulators (PAMs), the conformational preference imparted by the N-pyrimidyl-2-thiazolamine scaffold was identified as a critical determinant of PAM activity [1]. The study demonstrated that a unique intramolecular sulfur–nitrogen nonbonding interaction stabilizes the bioactive conformation. The target compound N-[(pyrimidin-2-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine contains a methylene (-CH₂-) spacer between the 2-aminothiazole amine and the pyrimidine ring, whereas the reference analogs in this study are directly N-linked (e.g., N-(pyrimidin-2-yl)-thiazol-2-amine). This one-atom insertion increases conformational flexibility and alters the distance and angular geometry between the pyrimidine and thiazole rings, which is predicted to modulate the strength of the sulfur–nitrogen interaction and consequently the population of the active conformation [1]. Directly linked N-pyrimidyl-2-thiazolamine analogs (e.g., compound 3g in the cited study) exhibit potent in vitro PAM activity for M3 mAChR with excellent subtype selectivity over M1, M2, M4, and M5 receptors [1]. The methylene-bridged variant represents a distinct chemotype whose conformational landscape and target selectivity profile have not been experimentally characterized within this assay system.

M3 muscarinic receptor positive allosteric modulator (PAM) conformational analysis sulfur–nitrogen interaction structure-activity relationship

Pyrimidin-2-ylmethyl vs. Pyrazol-1-ylmethyl Side Chain: Differential Enzyme Inhibition Profiles Evidenced by BindingDB Phosphomannose Isomerase Data

The closest structurally characterized analog with publicly available bioactivity data is N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine (BindingDB ID: BDBM44450), which shares the identical 4-(trifluoromethyl)-1,3-thiazol-2-amine core and methylene-bridged architecture but differs in the heterocyclic side chain (dimethylpyrazole vs. pyrimidine) [1]. In an in vitro enzyme inhibition assay against human purified phosphomannose isomerase (PMI), BDBM44450 exhibited an IC₅₀ of 6.00 × 10³ nM (6.0 μM) [1]. The target compound substitutes the electron-rich dimethylpyrazole ring with an electron-deficient pyrimidine ring, which alters hydrogen-bond acceptor/donor capacity (pyrimidine N1 and N3 can act as H-bond acceptors, whereas pyrazole N2 can act as an H-bond donor) and π-stacking geometry . The pyrimidine ring introduces two additional nitrogen atoms compared to the pyrazole ring, increasing polarity (predicted cLogP ~1.5–2.0 for the target vs. ~2.3–3.0 for BDBM44450) and potentially shifting target engagement away from PMI toward kinase or TRP channel targets where pyrimidine recognition is well-precedented .

phosphomannose isomerase (PMI) enzyme inhibition N-alkyl substitution BindingDB heterocyclic side chain comparison

TRPV3 Channel Modulation: Patent-Cited Scaffold Differentiation from Generic TRP Channel Antagonists

Patent literature (US20180243298A1, assigned to AbbVie Inc.) explicitly cites compounds containing the pyrimidine-thiazole-amine scaffold as TRPV3 modulators with potential efficacy in pain, atopic dermatitis, eczema, itch, and psoriasis [1]. The target compound falls within the generic Markush structure disclosed in this patent family. In contrast, the vast majority of characterized TRPV3 antagonists—such as the clinical candidate GRC 15307 or research tool compounds like isopentenyl pyrophosphate (IPP) analogs—are structurally unrelated chemotypes that lack the combined pyrimidine-thiazole-amine architecture [2]. Importantly, selectivity within the thermoTRP subfamily (TRPV1–TRPV4) is a major pharmacological challenge, as many TRPV3 ligands exhibit cross-reactivity with TRPV1 (the capsaicin receptor) and TRPV4 [2]. The 4-trifluoromethyl group on the thiazole ring and the pyrimidin-2-ylmethyl side chain are structural features absent from non-selective TRPV1/TRPV3 dual ligands, suggesting—though not yet experimentally confirming—a differentiated selectivity profile.

TRPV3 modulator transient receptor potential pain dermatitis patent scaffold thermoTRP

4-Trifluoromethyl vs. 4-Methyl Thiazole Substitution: Lipophilicity and Metabolic Stability Differentiation from Non-Fluorinated Analogs

The 4-trifluoromethyl substituent on the thiazole ring is a well-established pharmacokinetic modifier that increases lipophilicity (predicted logP increase of approximately +0.8 to +1.2 log units compared to 4-methyl analogs) and enhances metabolic stability by reducing cytochrome P450-mediated oxidative metabolism at the thiazole 4-position [1][2]. The reference compound 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine, which replaces the CF₃ group with a CH₃ group, has been studied for anti-inflammatory and anti-tumor effects . The trifluoromethyl group introduces greater electronegativity (Hammett σₚ = +0.54 for CF₃ vs. -0.17 for CH₃) and larger van der Waals volume (21.3 ų for CF₃ vs. 13.7 ų for CH₃), which can enhance target binding through hydrophobic packing while simultaneously reducing oxidative metabolic liability [1][2]. This physicochemical differentiation is particularly relevant for in vivo pharmacology studies where metabolic clearance of the 4-methyl analog may limit exposure.

trifluoromethyl lipophilicity metabolic stability physicochemical properties logP fluorine chemistry

Kinase Inhibitor Library Classification: Structural Overlap with Syk and CDK4/6 Inhibitor Pharmacophores

The N-(pyrimidin-2-yl)-thiazol-2-amine motif is a recognized hinge-binding pharmacophore in type I kinase inhibitor design, with the pyrimidine N1 and the 2-aminothiazole NH serving as a bidentate hydrogen-bond donor–acceptor pair that mimics the adenine ring of ATP [1][2]. The target compound contains a methylene spacer that deviates from the canonical directly linked N-(pyrimidin-2-yl)-thiazol-2-amine kinase hinge binder found in clinical-stage CDK4/6 inhibitors (e.g., the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series yielding orally bioavailable candidate 83 with in vivo efficacy in MV4-11 xenograft models) [1]. Separately, patent US9499534B2 describes thiazole-substituted aminopyrimidines as potent Syk inhibitors for asthma, COPD, and rheumatoid arthritis [2]. The target compound's pyrimidin-2-ylmethyl side chain represents a scaffold-hopping modification: the methylene insertion is predicted to alter the hinge-binding geometry (distance between pyrimidine N1 and thiazole NH increases by ~1.3 Å), which may reduce affinity for canonical kinase hinge regions while potentially enabling binding to alternative protein pockets or allosteric sites.

spleen tyrosine kinase (Syk) CDK4/6 kinase inhibitor type I kinase inhibitor hinge-binding scaffold aminopyrimidine

Methylene-Bridged Aminothiazole vs. Fused Thiazolopyrimidine: Ring Connectivity and Pharmacological Divergence

Fused thiazolo[5,4-d]pyrimidine analogs (e.g., 5,7-dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine) represent a distinct topological class where the thiazole and pyrimidine rings are directly fused rather than connected via an amine or methylene linker . These fused bicyclic systems are conformationally rigid, with the relative orientation of the thiazole sulfur and pyrimidine nitrogens fixed in a planar arrangement. The target compound's methylene-bridged connectivity permits free rotation around the CH₂–NH and NH–thiazole bonds, enabling exploration of conformational space inaccessible to fused analogs . This flexibility may be advantageous for induced-fit binding to dynamic protein pockets but disadvantageous for entropic binding penalties. Fused thiazolopyrimidines have demonstrated Mnk kinase inhibitory activity (US11136338B2) and NR2A-mediated antidepressant effects, while the methylene-bridged target compound is directed toward TRPV3 modulation [1]. The topological distinction translates into mutually exclusive target engagement profiles.

thiazolopyrimidine fused heterocycle scaffold topology conformational constraint ring connectivity drug-likeness

Recommended Research Applications for N-[(Pyrimidin-2-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine Based on Differentiated Evidence


TRPV3 Channel Probe Development and Ion Channel Screening Libraries

The compound is most appropriately deployed as a screening library member in TRPV3-focused ion channel drug discovery programs, based on its citation within the AbbVie TRPV3 modulator patent family (US20180243298A1) [1]. Its structural differentiation from generic TRPV1/TRPV3 dual ligands—specifically the 4-CF₃-thiazole and methylene-bridged pyrimidine architecture—makes it suitable for selectivity profiling against related thermoTRP channels (TRPV1, TRPV2, TRPV4). Procurement for patch-clamp electrophysiology or calcium-flux FLIPR assays in recombinant TRPV3-overexpressing HEK293 cells is the highest-confidence application, with the understanding that potency and selectivity data must be generated de novo.

Kinase Selectivity Panel Screening Using a Scaffold-Hopping Hinge-Binding Chemotype

The compound serves as a scaffold-hopping probe for kinase selectivity panels, where its methylene-bridged pyrimidine-thiazole connectivity (~1.3–1.8 Å longer hinge-binding distance than canonical type I inhibitors [1]) may reveal differential inhibition patterns against a kinome panel. It is specifically recommended for inclusion in kinase screens targeting Syk (patent family US9499534B2 [2]) and CDK family members, where directly linked N-pyrimidyl-2-thiazolamine analogs have established nanomolar potency. Comparative screening against the directly linked analog 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine in CDK4/6 biochemical assays would directly quantify the impact of methylene insertion on kinase hinge-binding affinity.

Conformational Analysis and Biophysical Studies of Sulfur–Nitrogen Nonbonding Interactions

The compound is an ideal research tool for biophysical and computational chemistry studies investigating the role of intramolecular sulfur–nitrogen nonbonding interactions in governing bioactive conformations of N-substituted 2-aminothiazoles [1]. The methylene spacer introduces an additional degree of conformational freedom compared to directly linked analogs, enabling experimental determination (via X-ray crystallography, NOESY NMR, or DFT calculations) of whether the S–N interaction is preserved or disrupted. These studies are foundational for rational design of next-generation aminothiazole-based PAMs, kinase inhibitors, and TRP channel modulators.

Metabolic Stability Comparison Studies: CF₃ vs. CH₃ Thiazole Analogs in Hepatocyte Assays

The compound's 4-trifluoromethyl group enables direct head-to-head metabolic stability comparisons against its 4-methyl analog (4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine [1]) in human or rodent hepatocyte incubation assays. The CF₃ group is predicted to confer a 2- to 5-fold increase in metabolic half-life based on established fluorine-mediated cytochrome P450 shielding effects [2]. This application is particularly relevant for laboratories conducting lead optimization where replacing metabolically labile methyl groups with trifluoromethyl isosteres is a standard strategy.

Quote Request

Request a Quote for N-[(pyrimidin-2-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.